7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a nitrogen-containing heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine and a pyrimidine ring. The dihydrochloride form indicates that it exists as a salt with two hydrochloric acid molecules, enhancing its solubility and stability in aqueous solutions.
This compound is classified as a pharmaceutical intermediate and is primarily used in research related to medicinal chemistry. It has been investigated for various biological activities, including anti-inflammatory and neuroprotective effects. The molecular formula of 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is , with a molecular weight of approximately 237.13 g/mol.
The synthesis of 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can be achieved through various methods:
The molecular structure of 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride features:
The canonical SMILES representation is CN(C)C1=NC=C2CNCC2=N1.Cl.Cl
, which provides insight into its connectivity and stereochemistry.
The compound can participate in various chemical reactions due to its heterocyclic nature:
The mechanism of action for 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride primarily involves:
Relevant data includes:
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has several applications in scientific research:
This compound continues to be an area of interest for researchers exploring new therapeutic agents targeting inflammation and neurodegenerative diseases.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: